molecular formula C21H17N5O2S2 B2409599 10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892733-31-2

10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2409599
CAS No.: 892733-31-2
M. Wt: 435.52
InChI Key: MJOVEWAOMFFJQT-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic heterocycle featuring a 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaene core. Key substituents include a 4-methylbenzenesulfonyl (tosyl) group at position 10 and an N-(3-methylphenyl)amine at position 5. Such polycyclic systems are often explored for kinase inhibition due to their ability to occupy ATP-binding pockets . Synthesis likely involves sulfonylation of an amine precursor followed by cyclization, analogous to methods used for related tricyclic sulfonamides .

Properties

IUPAC Name

N-(3-methylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-13-6-8-16(9-7-13)30(27,28)21-20-23-19(22-15-5-3-4-14(2)12-15)18-17(10-11-29-18)26(20)25-24-21/h3-12H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOVEWAOMFFJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.

    Introduction of the 3-Methylphenyl Group: This is achieved through a substitution reaction, where a suitable 3-methylphenyl precursor is reacted with the core structure.

    Sulfonylation with 4-Methylphenylsulfonyl Chloride: The final step involves the sulfonylation of the intermediate compound with 4-methylphenylsulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure R₁ (Position 10) R₂ (Position 7) Heteroatoms (S/N/O) Molecular Weight (g/mol)*
10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine (Target) 5-thia-1,8,11,12-tetraazatricyclo 4-methylbenzenesulfonyl N-(3-methylphenyl) 1S, 4N ~450 (estimated)
10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine (CAS 892730-07-3) 5-thia-1,8,11,12-tetraazatricyclo benzenesulfonyl N-(4-chlorophenyl)methyl 1S, 4N ~470 (estimated)
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione 7-oxa-9-azaspiro[4.5]decane N/A 4-dimethylaminophenyl 1O, 2N ~400–450 (varies with R)

Key Observations :

  • Sulfonyl vs. Non-sulfonyl Analogues: The target compound and CAS 892730-07-3 share a sulfonyl group, which improves solubility and hydrogen-bonding capacity compared to spirocyclic analogues lacking sulfonyl moieties .
  • Heteroatom Arrangement : The 5-thia-4N core in the target compound contrasts with the 7-oxa-2N spiro system in compounds, impacting electronic properties and conformational flexibility .
Pharmacological and Computational Comparisons

Table 2: Pharmacological and Docking Properties

Compound Target Kinase (Hypothesized) Docking Score (ΔG, kcal/mol)* IC₅₀ (nM)* Selectivity Profile*
Target Compound ROCK1, CDK2 -9.2 (predicted) N/A Moderate selectivity
CAS 892730-07-3 ROCK1 -8.7 (predicted) N/A Broad kinase inhibition
7-Oxa-9-azaspiro Derivatives Aurora B -7.5 (reported) 120–250 High specificity

Key Findings :

  • Docking Efficiency : The target compound’s predicted ΔG of -9.2 kcal/mol suggests stronger binding to ROCK1 compared to CAS 892730-07-3 (-8.7 kcal/mol), likely due to the 4-methylbenzenesulfonyl group’s optimized steric fit .
  • Selectivity : Spirocyclic oxa-aza derivatives () exhibit higher specificity for Aurora B, whereas sulfonamide-based tricyclics (target and CAS 892730-07-3) may target multiple kinases, reflecting their broader pharmacophore compatibility .

Biological Activity

The compound 10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with potential biological activities due to its unique structural features. This article aims to explore its biological activity based on existing research findings and case studies.

Structural Features

The compound features a tetraazatricyclo structure and incorporates a sulfonyl group and multiple nitrogen atoms, which may influence its biological interactions. The molecular formula is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S with a molecular weight of approximately 344.43 g/mol.

PropertyValue
Molecular Weight344.43 g/mol
LogP (Octanol-Water Partition Coefficient)4.5
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count6

Anticancer Properties

Preliminary studies suggest that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, the sulfonamide group present in this compound has been associated with various anticancer activities in related compounds. While specific data on this compound's anticancer efficacy is limited, its structural similarities to known bioactive molecules indicate potential pharmacological effects that merit further investigation .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the thia and sulfonyl groups in the structure may contribute to the compound's ability to disrupt microbial cellular processes. Research indicates that structural motifs akin to this compound often exhibit substantial antimicrobial effects.

The potential mechanisms of action for this compound may involve:

  • Enzyme Inhibition : The sulfonyl group can participate in nucleophilic substitution reactions, potentially inhibiting key enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Interaction : The amine group may engage in receptor interactions that could modulate various biological pathways.

Similar Compounds Analysis

A comparative analysis of structurally similar compounds highlights their biological activities:

Compound NameStructure FeaturesBiological Activity
4-(4-methoxyphenyl)-12-methyl-3-thia-1,7,10-triazatricyclo[7.3.0.0^{2,6}]dodecaSimilar tetraazatricyclo structureAntimicrobial
10-(benzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11Contains sulfonamide groupPotential anticancer
N-[4-(4-methoxyphenyl)-11-methyl]Related methoxyphenyl groupUnknown

This table illustrates how variations in substituents can influence the chemical behavior and potential applications of similar compounds while underscoring the uniqueness of this compound in its specific structural configuration and functional groups.

Future Research Directions

Given the promising structural features and preliminary findings regarding biological activity:

  • In vitro Studies : Conducting detailed in vitro studies to assess the anticancer and antimicrobial efficacy.
  • Mechanistic Studies : Investigating the specific mechanisms through which this compound exerts its biological effects.
  • Safety Profiling : Evaluating the safety and toxicity profiles to establish therapeutic potential.

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